1,2-Didocosanoyl-3-Myristoyl-rac-glycerol
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Overview
Description
1,2-Didocosanoyl-3-Myristoyl-rac-glycerol is a triacylglycerol compound that features docosanoic acid at both the sn-1 and sn-2 positions, and myristic acid at the sn-3 position . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Didocosanoyl-3-Myristoyl-rac-glycerol can be synthesized through esterification reactions involving docosanoic acid and myristic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the product is purified through distillation or chromatography to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Didocosanoyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield docosanoic acid, myristic acid, and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Docosanoic acid and myristic acid.
Hydrolysis: Docosanoic acid, myristic acid, and glycerol.
Transesterification: Various triacylglycerols depending on the alcohol used.
Scientific Research Applications
1,2-Didocosanoyl-3-Myristoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics and personal care products due to its moisturizing properties
Mechanism of Action
The mechanism of action of 1,2-Didocosanoyl-3-Myristoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release fatty acids, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibehenoyl-3-Myristoyl-rac-glycerol
- 1,2-Docosanoin-3-Myristin
- 1,2-Behenin-3-Myristin
Uniqueness
1,2-Didocosanoyl-3-Myristoyl-rac-glycerol is unique due to its specific combination of docosanoic acid and myristic acid, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and different solubility characteristics, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C61H118O6 |
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Molecular Weight |
947.6 g/mol |
IUPAC Name |
(2-docosanoyloxy-3-tetradecanoyloxypropyl) docosanoate |
InChI |
InChI=1S/C61H118O6/c1-4-7-10-13-16-19-22-24-26-28-30-32-34-36-39-42-45-48-51-54-60(63)66-57-58(56-65-59(62)53-50-47-44-41-38-21-18-15-12-9-6-3)67-61(64)55-52-49-46-43-40-37-35-33-31-29-27-25-23-20-17-14-11-8-5-2/h58H,4-57H2,1-3H3 |
InChI Key |
QYAVKOMTDMYZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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